molecular formula C8H4ClNOS B099199 4-Chlorobenzoyl isothiocyanate CAS No. 16794-67-5

4-Chlorobenzoyl isothiocyanate

Cat. No.: B099199
CAS No.: 16794-67-5
M. Wt: 197.64 g/mol
InChI Key: OTZBZZNWOAIAEN-UHFFFAOYSA-N
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Description

4-Chlorobenzoyl isothiocyanate is a useful research compound. Its molecular formula is C8H4ClNOS and its molecular weight is 197.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29260. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • 4-Chlorobenzoyl isothiocyanate has been used in the synthesis of compounds like N-diphenyl-N'-(4-chlorobenzoyl) thiocarbamide, showing promising in vitro cytotoxicity activity against human cancer cell lines, particularly cervical and ovarian carcinoma cells (Pandey et al., 2019).

Chemical Structure Analysis

  • The compound (Z)-4-Chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide, obtained from the reaction of this compound, has been studied for its structure, which is stabilized by various hydrogen bonds and π–π interactions (Adan et al., 2012).

Isothiocyanate Formation

  • Research demonstrates efficient formation of isothiocyanates, including this compound, using a flow platform for fast and efficient conversion, which is significant due to their high nucleophilic susceptibility (Baumann & Baxendale, 2013).

Synthesis Methods

  • A review on the synthesis of isothiocyanates, a group with diverse properties such as anticancer and anti-inflammatory effects, discusses methods including the use of this compound (Eschliman & Bossmann, 2019).

Bactericidal Activities

  • This compound has been utilized in the synthesis of benzoyl thiosemicarbazides, which displayed antibacterial activity against Bacillus subtilis, highlighting its potential in developing antimicrobial agents (Qiu-hong, 2011).

Novel Routes to Synthesis

  • Research on 4-quinolyl isothiocyanates, synthesized from corresponding 4-chloroquinolines, shows new means for synthesizing functionalized 4-quinolinyl isothiocyanate, indicating the versatility of this compound in chemical syntheses (Zhong et al., 2006).

Dehalogenation Mechanism

  • A study focused on the conversion of 4-chlorobenzoate to 4-hydroxybenzoate, involving 4-chlorobenzoyl CoA as a substrate for dehalogenase, provides insights into the catalytic mechanisms and efficacy of dehalogenase in chemical transformations (Y. and & T. C. Bruice, 1997).

Properties

IUPAC Name

4-chlorobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZBZZNWOAIAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283040
Record name 4-chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16794-67-5
Record name 16794-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-chlorobenzoyl chloride (127.1 ml) in 100 ml of dry toluene is added to a vigorously stirred suspension of dried KSCN (106.90 g) in about one liter of dried toluene. The reaction mixture is heated to reflux and after addition is completed the mixture is refluxed overnight. The reaction mixture is allowed to cool, KCl filtered and the filtrate evaporated leaving a reddish residue which solidifies on standing. The residue is vacuum distilled, using a steam filled condenser, yielding 152.4 g of a distillate, b.p. 88°-90° (0.350 torr).
Quantity
127.1 mL
Type
reactant
Reaction Step One
Name
KSCN
Quantity
106.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-chlorobenzoyl isothiocyanate contribute to its reactivity in the synthesis of heterocyclic compounds?

A1: this compound possesses an electrophilic isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophiles, such as amines, through nucleophilic addition reactions. In the provided research, it reacts with the amine groups present in diethylenetriamine. This reaction leads to the formation of thiourea derivatives, which then undergo further cyclization to yield the final imidazolidine-containing compound []. The presence of the chlorine atom on the benzoyl ring can influence the reactivity of the isothiocyanate group through electronic effects, potentially impacting reaction rates and selectivity.

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